What is the exact mass of Tebufenozide-d9?
What is the exact mass of Tebufenozide-d9?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tebufenozide-d9, a deuterated isotopologue of the insecticide Tebufenozide. This document summarizes its physicochemical properties, provides a detailed analytical methodology for its quantification, and explores its biological mechanism of action and metabolic fate.
Core Data Presentation
Quantitative data for Tebufenozide-d9 and its non-deuterated counterpart are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties
| Property | Tebufenozide-d9 | Tebufenozide |
| IUPAC Name | N'-(4-ethylbenzoyl)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3,5-dimethylbenzohydrazide | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide |
| Molecular Formula | C₂₂H₁₉D₉N₂O₂ | C₂₂H₂₈N₂O₂ |
| Exact Mass (Da) | 361.271568854[1] | 352.215078140 |
| Monoisotopic Mass (Da) | 361.271568854 | 352.215078140 |
| Molecular Weight ( g/mol ) | 361.53[2] | 352.478 |
| CAS Number | 1246815-86-0 | 112410-23-8[3] |
Experimental Protocols
Analysis of Tebufenozide-d9 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of Tebufenozide in complex matrices and is suitable for the quantification of Tebufenozide-d9, often used as an internal standard.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined procedure for the extraction of pesticide residues from food matrices.
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Extraction:
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Homogenize 10-15 g of the sample (e.g., vegetable or fruit tissue).
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Add an equal volume of acetonitrile.
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Add the appropriate amount of Tebufenozide-d9 as an internal standard.
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Add magnesium sulfate and sodium acetate (for partitioning and to control pH).
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Shake vigorously for 1 minute and centrifuge.
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Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
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Take an aliquot of the acetonitrile supernatant.
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Add a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, fatty acids, and sugars), C18 sorbent (to remove nonpolar interferences), and magnesium sulfate (to remove excess water).
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Vortex and centrifuge.
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The resulting supernatant is ready for LC-MS/MS analysis.
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2. LC-MS/MS Analysis
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Liquid Chromatography (LC) Conditions:
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Column: A C18 reversed-phase column is suitable for separation.
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Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
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Flow Rate: 0.2-0.5 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometry (MS) Conditions:
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Ionization: Electrospray Ionization (ESI) in positive ion mode.
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Scan Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: The precursor ion for Tebufenozide-d9 is the protonated molecule [M+H]⁺. Based on the known fragmentation of Tebufenozide, the following transitions are predicted for Tebufenozide-d9:
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Table 2: Predicted MRM Transitions for Tebufenozide-d9
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Starting Point |
| Tebufenozide-d9 | ~371.3 | ~297.2 | 15-25 |
| Tebufenozide-d9 | ~371.3 | ~133.1 | 25-35 |
Note: The optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Signaling and Metabolic Pathways
Mechanism of Action: Ecdysone Receptor Agonism
Tebufenozide acts as a nonsteroidal agonist of the ecdysone receptor (EcR), a key regulator of insect molting and development. By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), Tebufenozide prematurely activates the ecdysone signaling cascade, leading to a lethal, incomplete molt in larval insects.
Metabolic Pathway of Tebufenozide in Rats
In vivo studies in rats have shown that Tebufenozide is metabolized primarily through oxidation of the alkyl substituents on its aromatic rings. The major metabolic transformations occur at the ethyl and methyl groups.
